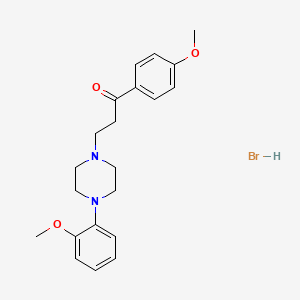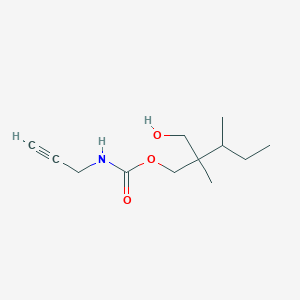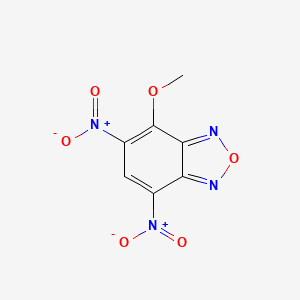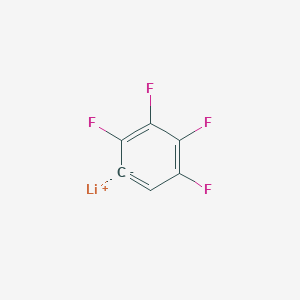
Pyridinium, 2-methoxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-methoxy-1-methyl-, is a derivative of pyridine, a basic heterocyclic organic compound Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-methoxy-1-methyl-, typically involves the alkylation of pyridine. One common method is the reaction of pyridine with methyl iodide in the presence of a base, followed by methoxylation using methanol and a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of pyridinium, 2-methoxy-1-methyl-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-methoxy-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles, depending on the desired product, under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the methoxy group .
Scientific Research Applications
Pyridinium, 2-methoxy-1-methyl-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium, 2-methoxy-1-methyl-, involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-methyl-: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Pyridinium, 2-hydroxy-1-methyl-: Contains a hydroxyl group instead of a methoxy group, leading to variations in its chemical behavior.
Pyridinium, 2-ethoxy-1-methyl-: Has an ethoxy group, which affects its solubility and reactivity compared to the methoxy derivative.
Uniqueness
Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
15121-44-5 |
|---|---|
Molecular Formula |
C7H10NO+ |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
2-methoxy-1-methylpyridin-1-ium |
InChI |
InChI=1S/C7H10NO/c1-8-6-4-3-5-7(8)9-2/h3-6H,1-2H3/q+1 |
InChI Key |
TWWQUFGDVHWLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


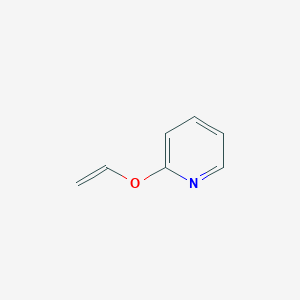
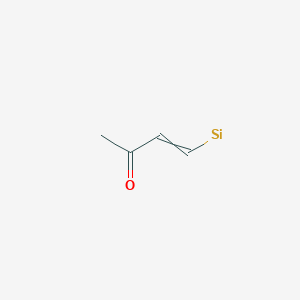
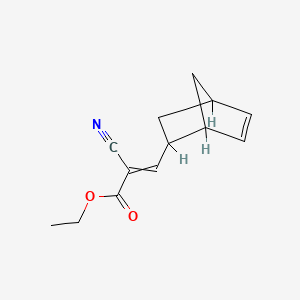
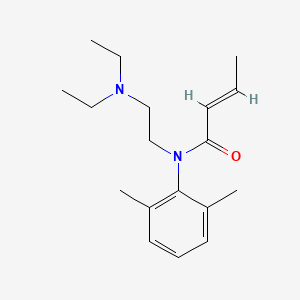

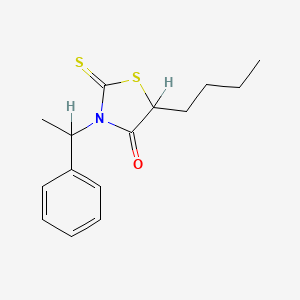

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
